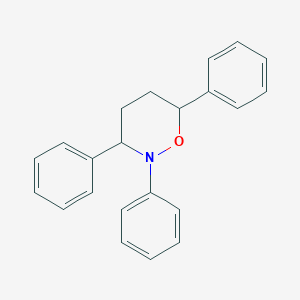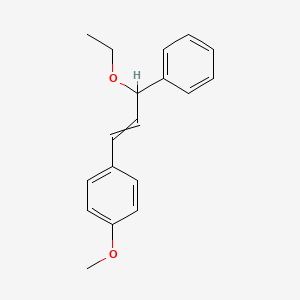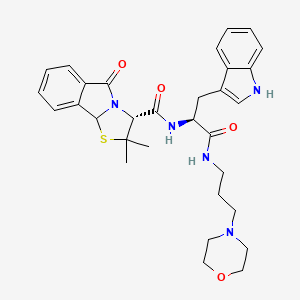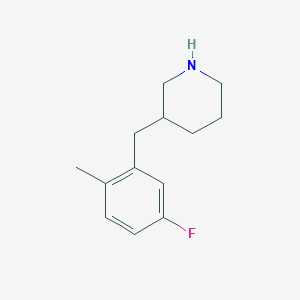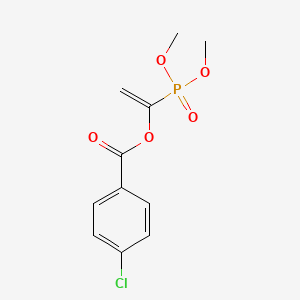
2-(Cyclopropylamino)-4-(4-ethylpiperazin-1-yl)-5-fluorobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopropylamino)-4-(4-ethylpiperazin-1-yl)-5-fluorobenzaldehyde is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropylamino group, an ethylpiperazinyl group, and a fluorobenzaldehyde moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-4-(4-ethylpiperazin-1-yl)-5-fluorobenzaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropylamino Group: This step involves the reaction of cyclopropylamine with an appropriate aldehyde or ketone to form the cyclopropylamino intermediate.
Introduction of the Ethylpiperazinyl Group: The ethylpiperazinyl group is introduced through a nucleophilic substitution reaction, where 4-ethylpiperazine reacts with a suitable electrophile.
Fluorination: The fluorine atom is introduced using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or diethylaminosulfur trifluoride (DAST).
Aldehyde Formation: The final step involves the oxidation of the corresponding alcohol to form the aldehyde group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylamino)-4-(4-ethylpiperazin-1-yl)-5-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Formation of 2-(Cyclopropylamino)-4-(4-ethylpiperazin-1-yl)-5-fluorobenzoic acid.
Reduction: Formation of 2-(Cyclopropylamino)-4-(4-ethylpiperazin-1-yl)-5-fluorobenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Cyclopropylamino)-4-(4-ethylpiperazin-1-yl)-5-fluorobenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylamino)-4-(4-ethylpiperazin-1-yl)-5-fluorobenzaldehyde involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclopropylamino)-4-(4-methylpiperazin-1-yl)-5-fluorobenzaldehyde
- 2-(Cyclopropylamino)-4-(4-ethylpiperazin-1-yl)-5-chlorobenzaldehyde
- 2-(Cyclopropylamino)-4-(4-ethylpiperazin-1-yl)-5-bromobenzaldehyde
Uniqueness
2-(Cyclopropylamino)-4-(4-ethylpiperazin-1-yl)-5-fluorobenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine atom, in particular, can significantly influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Properties
CAS No. |
918659-45-7 |
|---|---|
Molecular Formula |
C16H22FN3O |
Molecular Weight |
291.36 g/mol |
IUPAC Name |
2-(cyclopropylamino)-4-(4-ethylpiperazin-1-yl)-5-fluorobenzaldehyde |
InChI |
InChI=1S/C16H22FN3O/c1-2-19-5-7-20(8-6-19)16-10-15(18-13-3-4-13)12(11-21)9-14(16)17/h9-11,13,18H,2-8H2,1H3 |
InChI Key |
QKWUGWVPAMDIOC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C(=C2)NC3CC3)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H-Imidazol-4-one, 2-amino-5-[4-fluoro-3-(2-fluoro-3-pyridinyl)phenyl]-3,5-dihydro-3-methyl-5-(4-pyridinyl)-, (5S)-](/img/structure/B12619154.png)
![Methyl 4-{2-[(1S)-1-(methylamino)ethyl]-1,3-thiazol-4-yl}benzoate](/img/structure/B12619157.png)
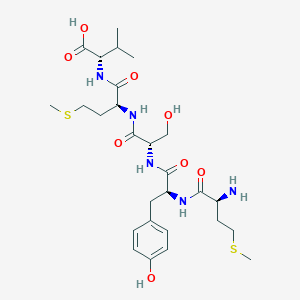
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B12619179.png)
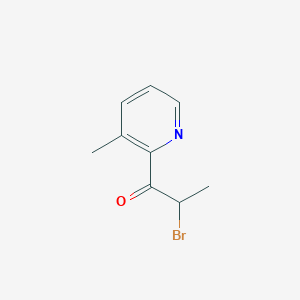
![1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)-3-phenylthiourea](/img/structure/B12619193.png)
![Methyl 4-[(2-methoxyethyl)(methyl)carbamoyl]benzoate](/img/structure/B12619201.png)
